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Compound of Interest

Compound Name: Linoleyl laurate

Cat. No.: B15551482 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for linoleyl
laurate (CAS 914926-18-4), a wax ester of significant interest in various scientific and industrial

applications. Due to a scarcity of publicly available experimental data for linoleyl laurate, this

document presents a combination of predicted spectroscopic data and experimental data from

closely related long-chain esters to provide a representative analytical profile. This guide is

intended to serve as a valuable resource for researchers in drug development and other

scientific fields requiring the characterization of this molecule.

Predicted Spectroscopic Data for Linoleyl Laurate
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) data for linoleyl laurate. It is crucial to note that this data is generated from

computational models and should be confirmed by experimental analysis.

Predicted Nuclear Magnetic Resonance (NMR) Data
Predicted ¹H and ¹³C NMR data provides insights into the molecular structure of linoleyl
laurate. The chemical shifts are influenced by the electronic environment of each nucleus.

Table 1: Predicted ¹H NMR Chemical Shifts for Linoleyl Laurate
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Chemical Shift (ppm) Multiplicity Assignment

5.28 - 5.42 m -CH=CH- (Olefinic protons)

4.06 t
-CH₂-O-C(=O)- (Ester

methylene protons)

2.77 t
=CH-CH₂-CH= (Bis-allylic

methylene protons)

2.29 t
-C(=O)-CH₂- (Methylene

protons alpha to carbonyl)

2.04 q
-CH₂-CH=CH- (Allylic

methylene protons)

1.62 p -CH₂-CH₂-O-C(=O)-

1.25 - 1.38 m
-(CH₂)n- (Aliphatic methylene

protons)

0.88 - 0.92 m -CH₃ (Terminal methyl protons)

Predicted using online NMR

prediction tools.

Table 2: Predicted ¹³C NMR Chemical Shifts for Linoleyl Laurate
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Chemical Shift (ppm) Assignment

173.9 -C=O (Carbonyl carbon)

130.2, 128.0 -CH=CH- (Olefinic carbons)

64.4 -CH₂-O-C(=O)- (Ester methylene carbon)

34.4
-C(=O)-CH₂- (Methylene carbon alpha to

carbonyl)

31.5 - 22.7 -(CH₂)n- (Aliphatic methylene carbons)

25.6 =CH-CH₂-CH= (Bis-allylic methylene carbon)

14.1 -CH₃ (Terminal methyl carbons)

Predicted using online NMR prediction tools. A

listing on SpectraBase suggests the availability

of experimental data, but it is not publicly

accessible[1].

Predicted Mass Spectrometry (MS) Data
Mass spectrometry data is critical for determining the molecular weight and fragmentation

pattern of a molecule. The following table details the predicted mass-to-charge ratios (m/z) for

various adducts of linoleyl laurate.

Table 3: Predicted Mass-to-Charge (m/z) Ratios for Linoleyl Laurate Adducts
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Adduct Predicted m/z

[M+H]⁺ 449.43532

[M+Na]⁺ 471.41726

[M-H]⁻ 447.42076

[M+NH₄]⁺ 466.46186

[M+K]⁺ 487.39120

[M+H-H₂O]⁺ 431.42530

[M]⁺ 448.42749

Data sourced from PubChem[2].

Experimental Spectroscopic Data for Related
Compounds
To supplement the predicted data, this section provides experimental spectroscopic information

for compounds with similar long-chain ester structures.

Experimental Mass Spectrometry (MS) of Lauryl Laurate
Lauryl laurate (C₂₄H₄₈O₂) is a saturated wax ester. Its fragmentation pattern can offer insights

into the behavior of similar molecules during mass spectrometric analysis.

Table 4: Experimental GC-MS Fragmentation of Lauryl Laurate
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m/z Relative Intensity (%)

201 99.99

43 78.90

57 69.94

55 47.32

41 43.88

Data sourced from PubChem, MassBank of

North America (MoNA)[3].

Experimental Infrared (IR) Spectroscopy of Lauryl
Laurate
Infrared spectroscopy is used to identify functional groups within a molecule. The IR spectrum

of lauryl laurate is representative of a typical long-chain fatty acid ester.

Table 5: Characteristic Infrared (IR) Absorption Bands for Lauryl Laurate

Wavenumber (cm⁻¹) Functional Group Assignment

~1740 C=O stretch (Ester)

~2920, ~2850 C-H stretch (Aliphatic)

~1465 C-H bend (Aliphatic)

~1170 C-O stretch (Ester)

General characteristics of long-chain esters.

Experimental spectrum for Lauryl Laurate is

available in the PubChem database[3].

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of long-

chain esters like linoleyl laurate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Lauryl-Laurate
https://pubchem.ncbi.nlm.nih.gov/compound/Lauryl-Laurate
https://www.benchchem.com/product/b15551482?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15551482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a

deuterated solvent (e.g., CDCl₃).

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Parameters:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-64.

Relaxation delay: 1-5 seconds.

¹³C NMR Parameters:

Pulse sequence: Proton-decoupled single-pulse experiment.

Number of scans: 1024 or more, depending on sample concentration.

Relaxation delay: 2-10 seconds.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., hexane or ethyl

acetate) to a concentration of approximately 1 mg/mL.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

GC Conditions:

Column: A nonpolar capillary column (e.g., DB-5ms).

Injector temperature: 250-300 °C.

Oven temperature program: Start at a lower temperature (e.g., 100 °C) and ramp up to a

higher temperature (e.g., 300 °C) to ensure elution of the high molecular weight ester.
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MS Conditions:

Ionization mode: Electron Ionization (EI) at 70 eV.

Mass range: Scan from m/z 40 to 600.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: The sample can be analyzed neat as a thin film between two salt plates

(e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

Instrumentation: A Fourier-transform infrared spectrometer.

Data Acquisition:

Scan range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

characterization of linoleyl laurate.
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Caption: Workflow for the spectroscopic analysis of linoleyl laurate.

This guide provides a foundational understanding of the spectroscopic characteristics of

linoleyl laurate. For definitive structural confirmation and purity assessment, it is imperative

that the predicted data presented herein is validated through the acquisition and interpretation

of experimental spectra.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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